Electronic properties of 2-Chloro-3,3'-bipyridine ligands
Electronic properties of 2-Chloro-3,3'-bipyridine ligands
An In-Depth Technical Guide to the Electronic Properties of 2-Chloro-3,3'-bipyridine Ligands
Abstract
2-Chloro-3,3'-bipyridine is a heterocyclic organic compound featuring two pyridine rings linked at the 3-position, with a chlorine substituent at the 2-position of one ring. This unique substitution pattern imparts distinct electronic characteristics that are of significant interest to researchers in coordination chemistry, materials science, and particularly drug development. The presence of the electronegative chlorine atom and the specific arrangement of the nitrogen atoms define its behavior as a ligand and its potential as a molecular building block. This guide provides a comprehensive analysis of the core electronic properties of 2-Chloro-3,3'-bipyridine, outlines detailed experimental and computational protocols for its characterization, and discusses its relevance in advanced applications.
Introduction: The Significance of Substituted Bipyridines
Bipyridines are a cornerstone class of ligands in coordination chemistry, renowned for their ability to form stable complexes with a vast array of transition metals.[1][2] The electronic properties of these complexes, which dictate their photophysical, electrochemical, and catalytic activities, can be precisely tuned by modifying the bipyridine scaffold with various substituents.[3] A chloro-substituent, in particular, plays a critical role in medicinal chemistry and drug design, often enhancing the physicochemical properties and biological activity of a molecule.[4][5][6]
The 2-Chloro-3,3'-bipyridine ligand is a subject of growing interest. Its asymmetry and the electronic influence of the chlorine atom create a unique profile compared to more common isomers like 2,2'-bipyridine or 4,4'-bipyridine.[1] Understanding its electronic landscape is paramount for predicting its coordination behavior and for the rational design of novel functional molecules and pharmaceuticals.
Core Electronic Properties of 2-Chloro-3,3'-bipyridine
The electronic nature of 2-Chloro-3,3'-bipyridine is governed by the interplay between the π-electron system of the bipyridine core and the strong inductive effect of the chlorine substituent.
Inductive and Mesomeric Effects
The chlorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly reduces the electron density of the pyridine ring it is attached to, particularly at the ortho and para positions. This reduction in electron density has several key consequences:
-
Reduced Basicity: The pyridine nitrogen atom on the chlorinated ring becomes less basic compared to an unsubstituted pyridine. This can influence its coordination affinity and the stability of the resulting metal complexes.[7]
-
Modified Reactivity: The electron-deficient nature of the chlorinated ring makes it more susceptible to nucleophilic aromatic substitution and less prone to electrophilic attack.
-
Impact on Redox Potentials: When coordinated to a metal center, the electron-withdrawing nature of the chloro-group makes the complex more difficult to oxidize and easier to reduce.[8][9]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its electronic absorption properties.[10] The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.[10][11]
For 2-Chloro-3,3'-bipyridine, we can predict the following:
-
LUMO Stabilization: The electron-withdrawing chlorine atom is expected to lower the energy of the LUMO, which is likely a π* orbital distributed across the bipyridine framework. A lower LUMO energy generally makes a molecule a better electron acceptor.[7]
-
HOMO Destabilization (Relative): The HOMO is expected to be a π orbital. While the inductive effect will lower the energy of all orbitals to some extent, the LUMO is typically more affected.
-
HOMO-LUMO Gap: The precise effect on the HOMO-LUMO gap compared to unsubstituted 3,3'-bipyridine requires computational analysis. However, chloro-substitution on aromatic systems can influence this gap, which in turn affects the molecule's color and photochemical properties.[5] A larger gap implies higher stability and lower chemical reactivity.[10]
The diagram below illustrates the conceptual relationship between substituent effects and frontier orbital energies.
Caption: Effect of chloro-substitution on frontier molecular orbitals.
Experimental Characterization Protocols
To empirically determine the electronic properties of 2-Chloro-3,3'-bipyridine, a combination of electrochemical and spectroscopic techniques is employed.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an essential technique for probing the redox behavior of a molecule, providing information on oxidation and reduction potentials.[8][12]
Objective: To determine the reduction potential of the 2-Chloro-3,3'-bipyridine ligand and the redox potentials of its metal complexes.
Methodology:
-
Preparation of Solution: Prepare a ~1 mM solution of 2-Chloro-3,3'-bipyridine in an appropriate anhydrous solvent (e.g., acetonitrile or dimethylformamide). Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.[13]
-
Electrochemical Cell Setup: Assemble a three-electrode cell:
-
Working Electrode: Glassy Carbon or Platinum disk.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Auxiliary Electrode: Platinum wire.
-
-
Deoxygenation: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition:
-
Scan the potential towards negative values to observe reduction events. The potential range should be wide enough to capture the processes of interest without exceeding the solvent window.
-
Record voltammograms at various scan rates (e.g., 50, 100, 200, 500 mV/s) to assess the reversibility of the redox events.[14]
-
Add an internal standard with a known, stable redox potential (e.g., Ferrocene/Ferrocenium couple) for accurate potential referencing.[13]
-
-
Data Analysis: Analyze the resulting voltammogram to identify the potentials of reduction peaks. The electron-withdrawing chloro group is expected to shift the reduction potential to be less negative (easier to reduce) compared to unsubstituted 3,3'-bipyridine.
Caption: Standard workflow for Cyclic Voltammetry analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light.[15]
Objective: To identify the energies of π → π* and n → π* transitions and to calculate the optical HOMO-LUMO gap.
Methodology:
-
Solution Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of 2-Chloro-3,3'-bipyridine in a UV-transparent solvent (e.g., acetonitrile, ethanol, or cyclohexane).
-
Spectrometer Setup: Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference blank.
-
Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max). High-energy bands below 300 nm are typically assigned to π → π* transitions within the aromatic system.[16][17]
-
The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap using the equation: E_gap = hc/λ_onset, where h is Planck's constant, c is the speed of light, and λ_onset is the wavelength at the absorption edge.
-
Upon coordination to a metal, new, lower-energy bands corresponding to metal-to-ligand charge transfer (MLCT) transitions will appear, which are highly sensitive to the electronic nature of the ligand.[18][19]
-
Computational Analysis: A DFT Approach
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules with high accuracy.[20][21]
Objective: To calculate the ground-state geometry, frontier molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP) of 2-Chloro-3,3'-bipyridine.
Standard Computational Protocol:
-
Geometry Optimization:
-
Method: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Functional/Basis Set: A common and reliable combination is the B3LYP functional with a 6-311++G(d,p) basis set.[10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the validated structure, perform a single-point energy calculation to derive key electronic properties:
-
FMO Analysis: Extract the energies of the HOMO and LUMO to determine the electronic gap (E_gap = E_LUMO - E_HOMO). Visualize the orbital distributions to understand their spatial characteristics.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution. This map will highlight the electron-rich region around the nitrogen atoms (negative potential) and electron-poor regions, which are influenced by the chlorine atom (positive potential).[20]
-
Caption: Workflow for DFT analysis of molecular electronic properties.
Predicted Computational Data
| Property | Predicted Characteristic | Significance |
| Dihedral Angle | Non-planar (twisted conformation) | Affects conjugation between rings and coordination geometry.[20] |
| HOMO Energy | Lower than unsubstituted bipyridine | Indicates higher ionization potential. |
| LUMO Energy | Significantly lower than unsubstituted bipyridine | Indicates higher electron affinity; easier to reduce.[7] |
| HOMO-LUMO Gap | Expected to be in the range of 4-8 eV, depending on the computational method.[7] | Determines kinetic stability and optical properties.[10][11] |
| MEP (Nitrogen atoms) | Regions of strong negative potential, but reduced in magnitude on the chlorinated ring. | Predicts sites for electrophilic attack and metal coordination.[20] |
| MEP (Chlorine Vicinity) | Region of positive or near-neutral potential on the ring, reflecting electron withdrawal. | Influences intermolecular interactions and crystal packing. |
Applications in Drug Development and Materials Science
The distinct electronic properties of 2-Chloro-3,3'-bipyridine make it a valuable scaffold for several applications:
-
Medicinal Chemistry: The chloro-group can act as a key pharmacophore, engaging in halogen bonding or other interactions within a protein binding pocket. It also modifies the lipophilicity and metabolic stability of a drug candidate.[6] This ligand can be a precursor for creating complex molecules through cross-coupling reactions like the Suzuki or Sonogashira couplings.[16][22]
-
Coordination-Driven Self-Assembly: The defined coordination vectors and electronic nature of the ligand can be exploited to construct sophisticated supramolecular architectures and coordination polymers with tailored electronic or catalytic properties.[23]
-
Photosensitizers and Emissive Materials: When complexed with metals like Ruthenium(II) or Iridium(III), the ligand's electronic properties will influence the energy of the MLCT states, thereby tuning the complex's absorption, emission, and photosensitizing capabilities.[24][25][26] The electron-withdrawing nature of the chlorine can enhance the performance of such complexes in applications like photodynamic therapy or organic light-emitting diodes (OLEDs).
Conclusion
2-Chloro-3,3'-bipyridine presents a compelling case study in how targeted substitution can finely tune the electronic landscape of a bipyridine ligand. The strong inductive effect of the chlorine atom lowers the energy of the frontier molecular orbitals, reduces the basicity of the adjacent nitrogen, and shifts the redox potentials, making the ligand easier to reduce. These properties, which can be precisely quantified through a combination of cyclic voltammetry, UV-Vis spectroscopy, and DFT calculations, make it a highly attractive building block for the development of advanced pharmaceuticals, functional materials, and catalysts. The protocols and theoretical framework presented in this guide offer a robust roadmap for researchers seeking to explore and exploit the unique electronic characteristics of this versatile ligand.
References
-
Cyclic voltammograms of bipyridines and their derivatives. - ResearchGate. Available at: [Link]
-
UV-vis spectra of 1–3 in comparison with spectra of 2,2′-bipyridine,... - ResearchGate. Available at: [Link]
-
Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04910D. Available at: [Link]
-
Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC - NIH. Available at: [Link]
-
UV Spectra of Tris(2,2′-bipyridine)–M(II) Complex Ions in Vacuo (M = Mn, Fe, Co, Ni, Cu, Zn) | Inorganic Chemistry - ACS Publications - ACS.org. Available at: [Link]
-
The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. Available at: [Link]
-
Cyclic voltammetric study of acid hydrolysis of tris(bipyridine) chromium(II): a critical appraisal of CV determination of kinet. Available at: [Link]
-
The UV–vis spectra of ligands 1 , 2 and 3 and the ruthenium complexes... - ResearchGate. Available at: [Link]
-
Efficient access to conjugated 4,4′-bipyridinium oligomers using the Zincke reaction: synthesis, spectroscopic and electrochemical properties - RSC Publishing. Available at: [Link]
-
Cyclic voltammograms of tris(2,2 0 -bipyridine)ruthenium... - ResearchGate. Available at: [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available at: [Link]
-
Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2'-Bipyridine) Complex. Available at: [Link]
-
Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine - ScholarWorks@UARK. Available at: [Link]
-
The electronic and solvatochromic properties of [Co(L)(bipyridine)2]+ (L = o-catecholato, o-benzenedithiolato) species: a combined experimental and computational study - Dalton Transactions (RSC Publishing). Available at: [Link]
-
The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC. Available at: [Link]
-
Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Available at: [Link]
-
HOMO-LUMO Energy Gap - Schrödinger. Available at: [Link]
-
Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations - Inorganic Chemistry - Figshare. Available at: [Link]
-
Transition metal complexes of 2,2'-bipyridine - Wikipedia. Available at: [Link]
-
Synthesis and Characterization of Tris(4,4-Dichloro-2,2-Bipyridine) Ruthenium (II). Available at: [Link]
-
Synthesis and properties of the chloro-bridged dimer [(bpy)2RuCl]22+ and its transient 3+ mixed-valence ion | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Ru(II) Chloro-Bis(bipyridyl) Complexes with Substituted Pyridine Ligands: Interpretation of Their Electronic Absorption Spectra - R Discovery. Available at: [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. Available at: [Link]
-
(PDF) Synthesis and Characterization of Mixed 2,2-Bipyridine And Ascorbic Acid Metal (II) - ResearchGate. Available at: [Link]
-
Fine Tuning the Electronic Properties of [M(bpy)3]2+ Complexes by Chemical Pressure (M=Fe2+, Ru2+, Co2+, bpy=2,2′-Bipyridine) - ResearchGate. Available at: [Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]
-
Bipyridine – Knowledge and References - Taylor & Francis. Available at: [Link]
Sources
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Synthesis and Characterization of Tris(4,4-Dichloro-2,2-Bipyridine) Ru" by Jake Bence and Dimitri Giarikos [nsuworks.nova.edu]
- 10. irjweb.com [irjweb.com]
- 11. learn.schrodinger.com [learn.schrodinger.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient access to conjugated 4,4′-bipyridinium oligomers using the Zincke reaction: synthesis, spectroscopic and electrochemical properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02211H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04910D [pubs.rsc.org]
- 17. ripublication.com [ripublication.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2’-Bipyridine) Complex: DFT/TDDFT Study, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepg.com]
- 22. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. scholarworks.uark.edu [scholarworks.uark.edu]
- 25. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 26. discovery.researcher.life [discovery.researcher.life]
